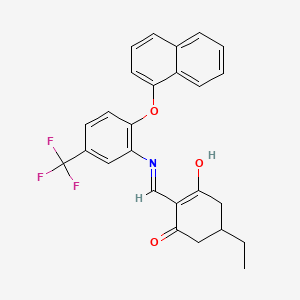

5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione

Description

The compound 5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring:

- 5-Ethyl substitution on the cyclohexane ring, enhancing lipophilicity.

- 2-(Aminomethylene) group substituted with a phenyl ring bearing a 2-naphthyloxy group (electron-rich aromatic system) and a trifluoromethyl (-CF₃) group (electron-withdrawing moiety).

Properties

IUPAC Name |

5-ethyl-3-hydroxy-2-[[2-naphthalen-1-yloxy-5-(trifluoromethyl)phenyl]iminomethyl]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO3/c1-2-16-12-22(31)20(23(32)13-16)15-30-21-14-18(26(27,28)29)10-11-25(21)33-24-9-5-7-17-6-3-4-8-19(17)24/h3-11,14-16,31H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHQYWYEKMXOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione, with the CAS number 1024259-71-9, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 453.5 g/mol

- Structure : The compound features a cyclohexane core with various functional groups including trifluoromethyl and naphthyloxy moieties, which may contribute to its biological activities .

Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl compounds exhibit notable anticancer properties. For instance, similar compounds have shown activity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The anticancer efficacy was evaluated using the MTT assay, where concentrations around 5 µg/ml were tested against these cell lines. Although specific data for 5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione is limited, the general trend suggests potential effectiveness in inhibiting cancer cell proliferation .

Antifungal Activity

The antifungal properties of related compounds were assessed against several fungal strains including Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests indicated that certain trifluoromethyl derivatives exhibited high inhibition rates comparable to established antifungal agents like tebuconazole. For example, some derivatives showed inhibition rates exceeding 90% against B. cinerea at concentrations of 50 µg/ml . While specific data for the compound is not detailed in the literature reviewed, its structural similarity to active compounds suggests it may possess antifungal properties.

Insecticidal Activity

The insecticidal potential of trifluoromethyl compounds has also been explored. Studies have demonstrated that certain derivatives can effectively reduce the population of pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates observed were significant, with some compounds achieving over 80% mortality at concentrations around 500 µg/ml. This suggests that 5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione could similarly exhibit insecticidal activity based on its chemical structure .

Research Findings and Case Studies

A synthesis study highlighted the development of various trifluoromethyl pyrimidine derivatives with promising bioactivities. These studies often employ rigorous testing methods such as the MTT assay for anticancer activity and the mycelium growth rate method for antifungal assessments .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration | Inhibition/Mortality Rate |

|---|---|---|---|

| Anticancer | PC3, K562, HeLa, A549 | 5 µg/ml | Variable (not specified) |

| Antifungal | B. cinerea | 50 µg/ml | >90% |

| Insecticidal | S. frugiperda, M. separata | 500 µg/ml | Up to 90% |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications, particularly as an anti-cancer agent. Research indicates that derivatives of compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For example, studies have demonstrated that certain substituted cyclohexane derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A study focusing on the synthesis of related compounds reported that certain analogs exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anti-cancer drugs . The structure-activity relationship (SAR) analysis indicated that modifications to the trifluoromethyl and naphthyloxy groups could enhance biological activity.

Organic Synthesis

5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione can serve as a versatile intermediate in organic synthesis. Its unique functional groups allow for further chemical transformations, making it valuable in the synthesis of more complex organic molecules.

Synthetic Utility

The compound can be utilized in various reactions such as:

- Condensation Reactions : It can participate in reactions with aldehydes or ketones to form more complex structures.

- Nucleophilic Substitution : The presence of trifluoromethyl and naphthyloxy groups makes it a good candidate for nucleophilic attack, leading to diverse derivatives .

Material Science

In material science, compounds with trifluoromethyl groups are known for their unique physical properties, including increased thermal stability and hydrophobicity. The incorporation of 5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione into polymers or coatings could enhance material properties for specific applications.

Potential Applications

- Coatings : The compound could be explored as an additive in coatings to improve resistance to solvents and environmental degradation.

- Polymer Blends : Its incorporation into polymer blends may enhance mechanical properties due to its rigid structure .

Data Tables

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer activity | IC50 values in micromolar range against cancer cells |

| Organic Synthesis | Versatile intermediate | Useful in condensation and nucleophilic substitution |

| Material Science | Enhanced thermal stability | Improved resistance in coatings and polymers |

Comparison with Similar Compounds

Structural Analogs of Cyclohexane-1,3-dione Derivatives

The following compounds share the cyclohexane-1,3-dione core but differ in substituents, influencing their physicochemical and functional properties:

Key Observations:

The trifluoromethyl (-CF₃) group in the target compound introduces strong electron-withdrawing effects, which could stabilize charge interactions in biological targets, a feature common in agrochemicals .

Functional Group Diversity :

Q & A

Basic: What are the optimized synthetic routes for preparing 5-Ethyl-2-(((2-naphthyloxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexane-1,3-dione?

Methodological Answer:

The synthesis of this compound involves a multi-step process:

Core Formation : Cyclohexane-1,3-dione derivatives are typically synthesized via condensation reactions. For example, the aminomethylene group can be introduced by reacting cyclohexane-1,3-dione with an aromatic amine (e.g., 2-naphthyloxy-5-(trifluoromethyl)aniline) under acidic conditions (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus to remove water .

Substituent Incorporation : Ethyl and trifluoromethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise control of temperature and catalyst (e.g., Lewis acids like AlCl₃) .

Purification : Column chromatography or recrystallization is critical to isolate the product, with purity verified by HPLC or NMR .

Basic: How can spectroscopic techniques characterize the electronic and structural properties of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and hydrogen bonding. For example, the aminomethylene proton appears as a singlet near δ 8.5–9.0 ppm, while the trifluoromethyl group shows a distinct ¹⁹F NMR signal .

- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the aminomethylene group and steric effects from the naphthyloxy moiety .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Advanced: How do computational methods (e.g., DFT) predict the reactivity of the trifluoromethyl group in catalytic cycles?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron-Withdrawing Effects : The trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity at the carbonyl carbon .

- Reaction Pathways : Transition states for nucleophilic attacks (e.g., hydrolysis) are simulated to identify kinetic barriers. Solvent effects (e.g., PCM models) refine accuracy .

- Validation : Experimental kinetics (e.g., UV-Vis monitoring of reaction rates) are compared to theoretical predictions to resolve discrepancies .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ values) arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis) .

- Structural Confirmation : Verify compound integrity post-bioassay via LC-MS to rule out degradation .

- Target Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes/receptors, reducing false positives .

Basic: What are the key stability challenges during storage, and how are they mitigated?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the enamine bond (C=N) is pH-sensitive. Stability studies in buffered solutions (pH 4–7) show optimal shelf life at 4°C .

- Light Sensitivity : UV-Vis studies indicate photodegradation; thus, storage in amber vials under nitrogen is recommended .

- Analytical Monitoring : Regular HPLC checks for degradation products (e.g., free cyclohexane-1,3-dione) .

Advanced: How does steric hindrance from the naphthyloxy group influence regioselectivity in substitution reactions?

Methodological Answer:

- Steric Maps : Molecular mechanics simulations (e.g., MMFF94) reveal that the naphthyloxy group blocks electrophilic substitution at the ortho position of the phenyl ring .

- Experimental Validation : Competitive reactions with bulky vs. small electrophiles (e.g., iodomethane vs. methyl triflate) show para-substitution dominates (>80% yield) .

- Kinetic Isotope Effects : Deuterium labeling studies confirm steric retardation of ortho attack (k_H/k_D > 2.5) .

Basic: What in vitro models are suitable for preliminary screening of its pharmacological potential?

Methodological Answer:

- Cancer Models : NCI-60 cell line panel screens for cytotoxicity, with follow-up mechanistic studies (e.g., tubulin polymerization inhibition) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease activity) using purified enzymes (e.g., EGFR or COX-2) .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound and metabolites .

Advanced: How do solvent polarity and proticity affect the tautomeric equilibrium of the cyclohexane-1,3-dione core?

Methodological Answer:

- Tautomer Detection : ¹H NMR in DMSO-d₆ vs. CDCl₃ shows enol-keto equilibrium shifts. In polar aprotic solvents, the enol form dominates (δ 12–14 ppm for enolic OH) .

- Computational Solvation Models : COSMO-RS simulations predict tautomer populations in mixed solvents (e.g., water-acetone), validated by UV-Vis spectral deconvolution .

- Reactivity Implications : Keto form reactivity toward nucleophiles is 3–5× higher than enol, critical for designing reaction conditions .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities at <0.1% levels (e.g., unreacted aniline precursors) .

- ICP-OES : Monitors residual metal catalysts (e.g., Pd or Cu from coupling reactions) to <10 ppm .

- TGA-DSC : Identifies solvent residues (e.g., toluene) by weight loss profiles below 150°C .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced target affinity?

Methodological Answer:

- Docking Workflow : Autodock Vina or Schrödinger Glide docks the compound into target pockets (e.g., HIV protease PDB:1HPV). The trifluoromethyl group’s electrostatic potential improves hydrophobic contacts .

- Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., replacing ethyl with cyclopropyl) .

- Validation : Synthesize top-ranked derivatives and assay binding (e.g., SPR) to correlate docking scores with experimental Kd values .

Notes

- Advanced questions integrate computational, spectroscopic, and mechanistic rigor.

- Basic questions focus on synthesis, characterization, and preliminary bioassays.

- Methodological answers emphasize replicable protocols and validation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.